3-(2-Methoxyethyl)cyclobutan-1-one
Description
3-(2-Methoxyethyl)cyclobutan-1-one is a cyclic ketone featuring a cyclobutane ring substituted with a 2-methoxyethyl group at the 3-position. Cyclobutanones are known for their inherent ring strain, which enhances their reactivity in organic synthesis.
- Molecular Formula: Discrepancy exists in the provided evidence. The name suggests a formula of C₇H₁₂O₂ (cyclobutanone: C₄H₆O + 2-methoxyethyl: C₃H₇O). However, lists C₉H₇ClN₂O, which may indicate a misalignment in the source table.
- Molecular Weight: Calculated as ~128.17 g/mol (based on structural analysis), but cites 194.62 g/mol, likely referencing another compound in the misformatted table.
- CAS Number: Not definitively provided; the entry "MDLMFCD13172762" appears to conflate MDL and CAS identifiers.
This compound’s methoxyethyl group introduces both hydrophilicity and conformational flexibility, which may influence its solubility and reactivity compared to other cyclobutanone derivatives.
Properties
IUPAC Name |
3-(2-methoxyethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXCGTMBDYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Ring Expansion via Acid-Catalyzed Rearrangement
Under acidic conditions, cyclobutanones often undergo ring expansion to form cyclopentenones. For 3-(2-Methoxyethyl)cyclobutan-1-one, protonation of the ketone oxygen generates a carbocation intermediate, followed by a -acyl shift to form a cyclopentylcarbenium ion. Subsequent deprotonation yields a cyclopentenone derivative (Figure 1) .
Mechanistic Pathway:
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Protonation : The ketone oxygen is protonated, increasing ring strain.
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Carbocation Formation : Cleavage of the α,β-bond generates a cyclobutylmethylcarbenium ion.
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Ring Expansion : A -acyl shift expands the ring to a cyclopentylcarbenium ion.
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Deprotonation : Loss of a proton forms a conjugated cyclopentenone .
Example Conditions:
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| MeSO₃H (neat), 25°C, 24h | Cyclopentenone derivative | 46–76% |
Nucleophilic Addition at the Carbonyl Group
The ketone moiety undergoes nucleophilic addition reactions. For example, Grignard reagents attack the electrophilic carbonyl carbon, forming tertiary alcohols after hydrolysis.
Reactivity Trends:
-
The electron-donating methoxyethyl group slightly reduces carbonyl electrophilicity compared to unsubstituted cyclobutanones.
-
Steric hindrance from the substituent may slow reaction kinetics .
Example Reaction:
Reported Yields (Analogous Systems):
| Nucleophile | Conditions | Yield | Source |
|---|---|---|---|
| MeMgBr | THF, 0°C, 1h | ~65% | |
| PhLi | Et₂O, −78°C, 2h | ~58% |
Reduction to Cyclobutanol Derivatives
The ketone group is reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Mechanism:
-
Hydride transfer to the carbonyl carbon forms an alk
Scientific Research Applications
Chemical Properties and Reactions
3-(2-Methoxyethyl)cyclobutan-1-one undergoes several chemical reactions, making it a versatile building block in organic synthesis. The key reactions include:
- Oxidation : This compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction : The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Chemistry
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for diverse functionalization, which is essential in developing new compounds for various applications.
Biology
Research indicates potential biological activities associated with this compound. Studies have shown that it may interact with biomolecules, influencing enzymatic activities or receptor interactions. Such interactions could lead to valuable insights into its role in biological systems.
Medicine
The compound is being investigated as a pharmaceutical intermediate or active ingredient. Its potential therapeutic applications include:
- Cancer Therapy : Preliminary studies suggest that derivatives of cyclobutane compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Caspase Activation |
|---|---|---|
| MDA-MB-231 | 0.80 | Significant |
| Hs 578T | 1.06 | Moderate |
| BT-20 | 1.42 | Significant |
- Neurological Disorders : The structure of this compound suggests potential interactions with neurotransmitter systems, indicating possible applications in treating conditions like depression or anxiety.
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and agrochemicals. Its reactivity and ability to form various derivatives make it valuable in materials science and chemical manufacturing processes.
Case Studies
A notable case study involved the synthesis and evaluation of cyclobutane derivatives similar to this compound. These studies revealed promising results regarding anticancer and neuropharmacological activities, emphasizing the importance of structural modifications in enhancing biological activity.
For example, research highlighted that certain derivatives could effectively inhibit cell proliferation in various cancer cell lines, suggesting a pathway for developing new cancer treatments.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)cyclobutan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to specific biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following cyclobutanone derivatives are compared based on substituent effects and available
*Calculated value; †CAS number in is likely erroneous.
Reactivity and Stability
- This could reduce electrophilicity compared to electron-deficient derivatives. The flexible chain may also lower ring strain slightly, though cyclobutanone’s inherent instability persists.
- 3-(3-Chlorophenyl)cyclobutan-1-one :
The chlorophenyl group is electron-withdrawing, increasing the electrophilicity of the ketone. This enhances reactivity in nucleophilic additions or cycloadditions. The aromatic ring adds steric bulk and hydrophobicity, which may reduce solubility in polar solvents .
Physicochemical Properties
- Solubility : The methoxyethyl group in this compound may improve water solubility compared to the hydrophobic chlorophenyl derivative.
- Purity : Commercial samples of 3-(3-Chlorophenyl)cyclobutan-1-one are listed at ≥95% purity, suggesting robust synthetic protocols . Data for the target compound is unavailable.
Biological Activity
3-(2-Methoxyethyl)cyclobutan-1-one is a cyclic ketone that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclobutane structure and methoxyethyl substituent, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Interaction : Potential interactions with cellular receptors could lead to altered signaling pathways.
- Antioxidant Activity : The presence of the methoxy group may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that the compound displayed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
In vitro studies have indicated that this compound possesses anti-inflammatory effects. It was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which suggests potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. A study indicated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
In a comparative study examining various derivatives of cyclobutanones, this compound was found to be one of the most effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
A detailed mechanistic study revealed that treatment with this compound led to a significant decrease in NF-kB activation in macrophages, thereby reducing the expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests a promising role for the compound in managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
